

# Application Notes and Protocols for Utilizing Dicareate Citrate in Creatine Kinase Assays

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## Compound of Interest

Compound Name: *Dicareate citrate*

Cat. No.: *B1180860*

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## Introduction

Creatine kinase (CK), an enzyme crucial for cellular energy homeostasis, catalyzes the reversible phosphorylation of creatine to phosphocreatine.[1][2] Assaying CK activity is fundamental in various research and clinical settings, particularly for diagnosing and monitoring neuromuscular and cardiac diseases.[3][4] Standard assays for creatine kinase typically measure the forward reaction (creatine phosphorylation) or the reverse reaction (phosphocreatine dephosphorylation).[2] While creatine monohydrate is a commonly used substrate for the forward reaction, its limited solubility can pose challenges in assay preparation. **Dicareate citrate**, a more soluble form of creatine, dissociates in aqueous solutions to provide creatine and citrate.[5][6] This property makes it a viable and convenient alternative for creatine kinase assays.

These application notes provide a comprehensive overview and detailed protocols for the use of **dicareate citrate** as a substrate in creatine kinase assays.

## Principle of the Assay

The use of **dicareate citrate** as a substrate for creatine kinase relies on the forward reaction of the enzyme. In solution, **dicareate citrate** readily dissociates, making creatine available for the enzymatic reaction. The activity of creatine kinase is determined by a coupled enzyme system. Creatine kinase (CK) transfers a phosphate group from adenosine triphosphate (ATP)

to creatine, producing phosphocreatine and adenosine diphosphate (ADP). The produced ADP is then used in a series of reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which ultimately leads to the oxidation of NADH to NAD<sup>+</sup>. The rate of NADH decrease, measured by the change in absorbance at 340 nm, is directly proportional to the creatine kinase activity in the sample.

## Data Presentation

**Table 1: Physicochemical Properties of Creatine Compounds**

Compound	Molecular Weight (Creatine Monohydrate)	Solubility in Water	Key Characteristics
Creatine Monohydrate	149.13 g/mol	Lower	Standard substrate, but can be challenging to dissolve.
Dicreatine Citrate	411.39 g/mol (anhydrous)	Higher	Dissociates into creatine and citrate in solution, offering ease of preparation. <sup>[5][6]</sup>

**Table 2: Comparison of Different Creatine Forms as Substrates for Creatine Kinase**

A study comparing various forms of creatine (monohydrate, nitrate, hydrochloride, buffered, and ethyl ester) found no significant difference in creatine kinase activity among them.<sup>[7]</sup> This suggests that the source of creatine, once dissolved, does not significantly impact the enzyme's catalytic efficiency in a standard assay. Given that **dicreatine citrate** dissociates to creatine, similar results are expected.

Creatine Form	Relative Creatine Kinase Activity (OD450nm)
Creatine Monohydrate (CrM)	0.956 ± 0.012
Creatine Nitrate (CrN)	0.945 ± 0.045
Creatine Hydrochloride (CrH)	0.912 ± 0.036
Buffered Creatine (CrB)	0.971 ± 0.031
Creatine Ethyl Ester (CrE)	0.951 ± 0.042

Data from a colorimetric assay measuring the forward CK reaction.[7] There was no statistically significant difference between the groups ( $p > 0.05$ ).

## Experimental Protocols

### Protocol 1: Preparation of Reagents

- Assay Buffer (pH 7.4):
  - 100 mM Tris-HCl
  - 20 mM MgCl<sub>2</sub>
  - Adjust pH to 7.4 with HCl.
  - Store at 4°C.
- Dicreatine Citrate** Stock Solution (100 mM Creatine equivalent):
  - To prepare a solution containing 100 mM creatine, dissolve 41.14 mg of **dicreatine citrate** (anhydrous) in 1 mL of Assay Buffer.
  - Note: Due to its higher solubility, **dicreatine citrate** should dissolve readily. Prepare fresh daily to avoid degradation.[8]
- ATP Stock Solution (100 mM):

- Dissolve 55.1 mg of ATP (disodium salt) in 1 mL of Assay Buffer.
- Store in aliquots at -20°C.
- Phosphoenolpyruvate (PEP) Stock Solution (100 mM):
  - Dissolve 20.8 mg of PEP (monosodium salt) in 1 mL of Assay Buffer.
  - Store in aliquots at -20°C.
- NADH Stock Solution (10 mM):
  - Dissolve 7.1 mg of NADH (disodium salt) in 1 mL of Assay Buffer.
  - Protect from light and store in aliquots at -20°C.
- Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) Enzyme Mix:
  - Prepare a mix containing 1000 U/mL of PK and 2000 U/mL of LDH in Assay Buffer.
  - Store in aliquots at -20°C.

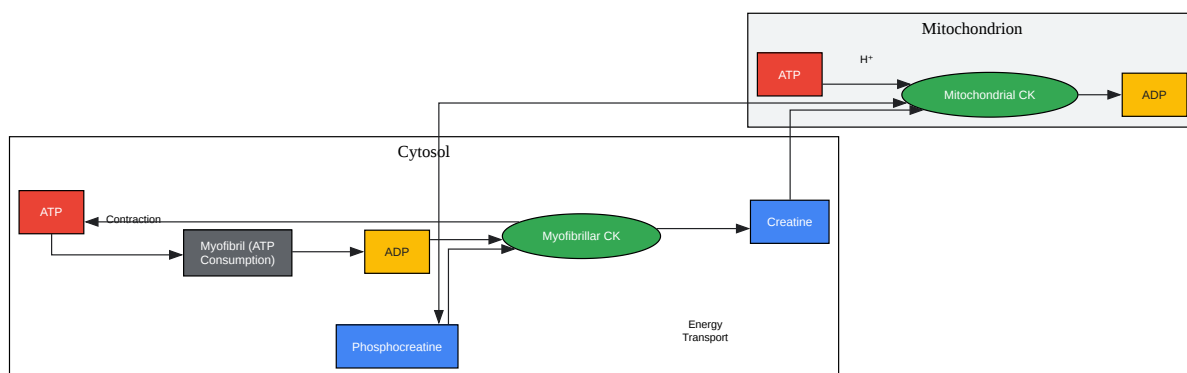
## Protocol 2: Creatine Kinase Activity Assay

- Reaction Mixture Preparation:
  - For each reaction, prepare a master mix with the following components per well of a 96-well plate:
    - Assay Buffer: 155 µL
    - **Dicreatine Citrate** Stock Solution: 10 µL (Final concentration: 5 mM creatine)
    - ATP Stock Solution: 10 µL (Final concentration: 5 mM)
    - PEP Stock Solution: 5 µL (Final concentration: 2.5 mM)
    - NADH Stock Solution: 10 µL (Final concentration: 0.5 mM)

- PK/LDH Enzyme Mix: 5  $\mu$ L (Final concentration: 25 U/mL PK, 50 U/mL LDH)
- Vortex the master mix gently.
- Assay Procedure:
  - Pipette 195  $\mu$ L of the reaction mixture into each well of a clear, flat-bottom 96-well plate.
  - Add 5  $\mu$ L of the sample (e.g., cell lysate, purified enzyme) to each well. For a blank control, add 5  $\mu$ L of the sample buffer.
  - Immediately place the plate in a microplate reader pre-heated to 37°C.
  - Measure the absorbance at 340 nm every minute for 10-15 minutes.
- Calculation of Creatine Kinase Activity:
  - Determine the rate of decrease in absorbance at 340 nm ( $\Delta A_{340}/\text{min}$ ) from the linear portion of the kinetic curve.
  - Calculate the enzyme activity using the following formula:  
  
$$\text{CK Activity (U/L)} = (\Delta A_{340}/\text{min}) * (\text{Total Reaction Volume in mL}) * 1000 / (\epsilon * \text{Light Path in cm} * \text{Sample Volume in mL})$$
  - Where:
    - $\epsilon$  (Molar extinction coefficient of NADH) = 6220  $\text{M}^{-1}\text{cm}^{-1}$
    - Light path for a standard 96-well plate is typically calculated based on the volume.
    - 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1  $\mu$ mol of substrate per minute.

## Mandatory Visualizations

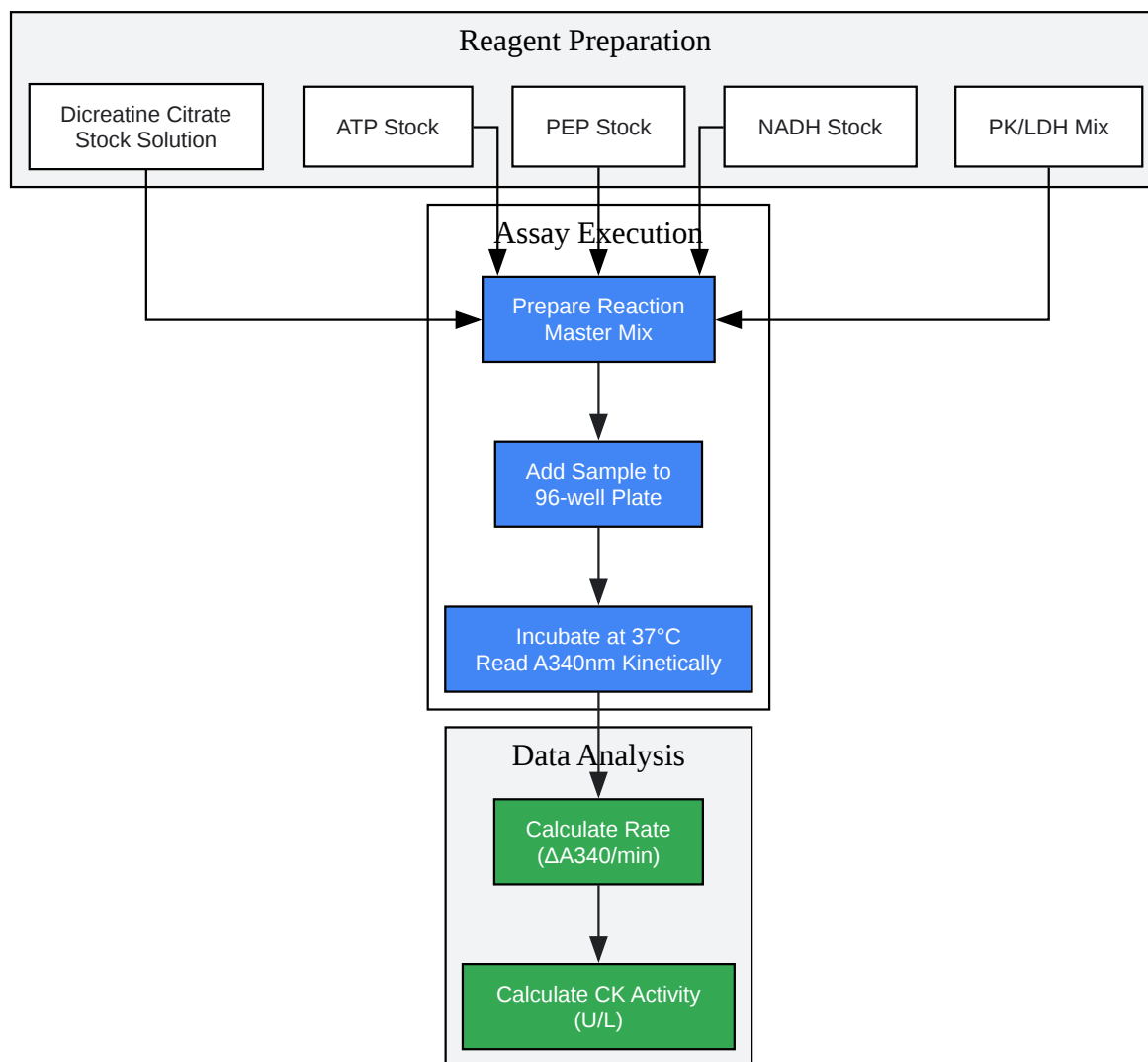
### Creatine Kinase Energy Shuttle



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Caption: The Creatine Kinase energy shuttle for cellular energy homeostasis.

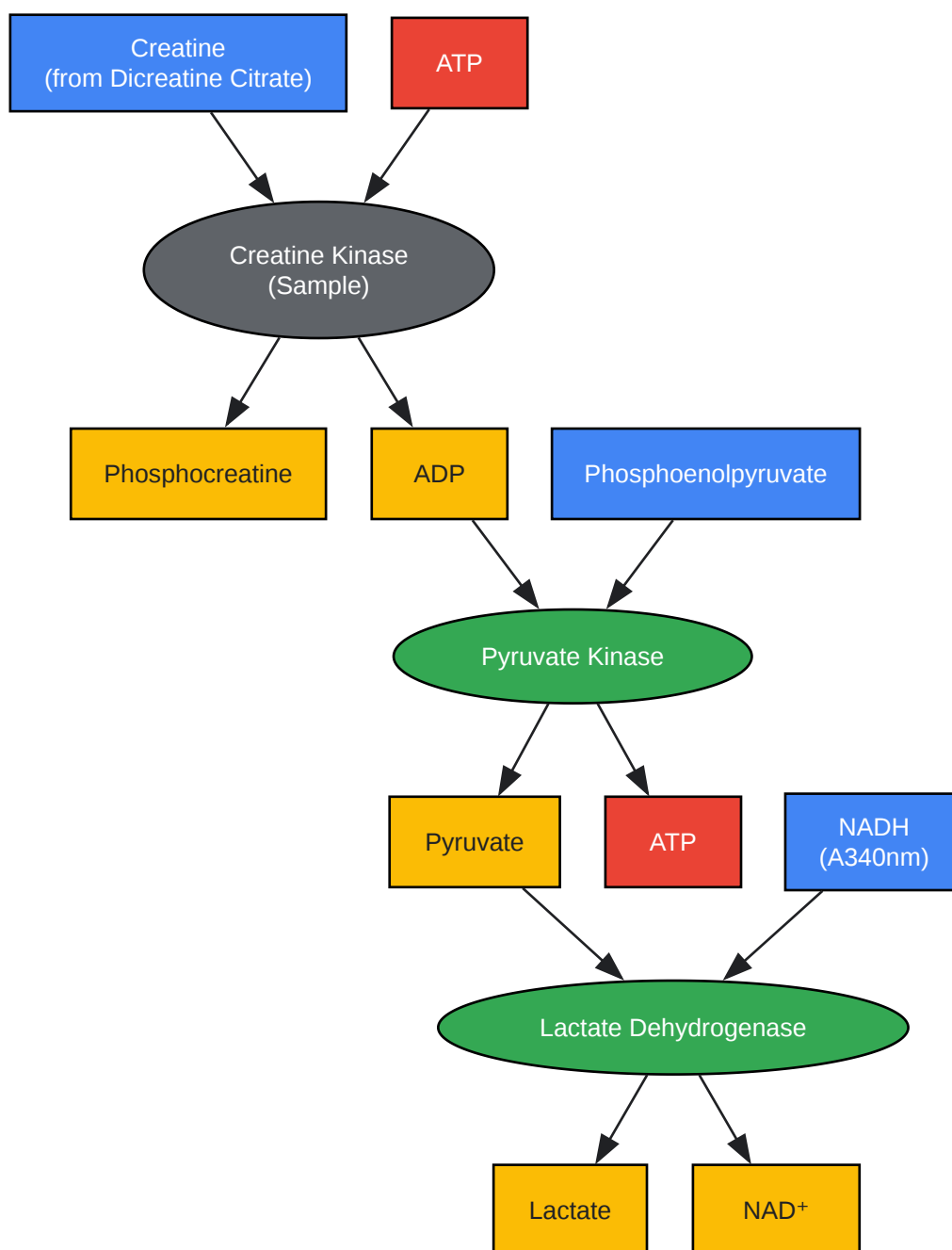
## Experimental Workflow for CK Assay using Dicreatine Citrate



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Caption: Workflow for creatine kinase activity measurement.

## Coupled Enzyme Reaction for CK Assay



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Caption: Coupled enzymatic reactions for the CK assay.

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